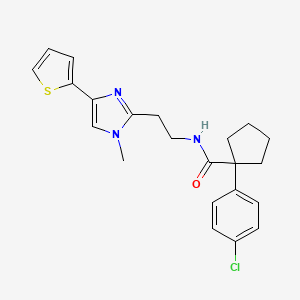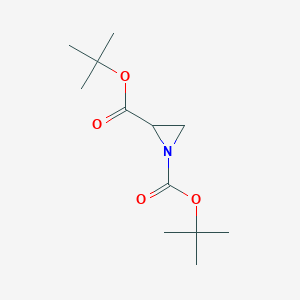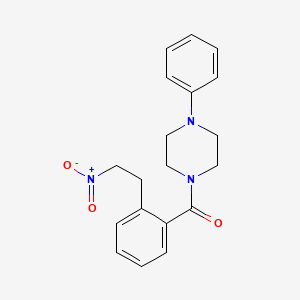
(2-(2-Nitroethyl)phenyl)(4-phenylpiperazino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-(2-Nitroethyl)phenyl)(4-phenylpiperazino)methanone is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characterization in Drug Synthesis : Compounds with similar structures, like 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, are studied for their structural characterization in the context of new drug candidates, such as anti-tuberculosis drugs (Eckhardt et al., 2020).
Antimicrobial and Antiviral Potential : Research on compounds like (4-nitrophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanones has been conducted to assess their antimicrobial and antiviral potential. Some of these compounds have shown activity against specific fungi and viruses (Sharma et al., 2009).
Synthetic Methods and Applications : Studies on compounds such as 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone focus on their synthesis methods, which could be relevant for the synthesis of (2-(2-Nitroethyl)phenyl)(4-phenylpiperazino)methanone (Belyaeva et al., 2018).
Antimicrobial and Antioxidant Properties : Research on similar compounds, like (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives, involves studying their antimicrobial and antioxidant properties. These studies provide a framework for understanding how similar compounds might behave in biological contexts (Rashmi et al., 2014).
Potential in Chemical Synthesis and Drug Design : Research on structurally related compounds, such as various derivatives of phenylmethanone, often focuses on their potential applications in chemical synthesis and drug design. These studies can provide insights into the versatility and utility of similar compounds in various scientific and pharmaceutical contexts.
Properties
IUPAC Name |
[2-(2-nitroethyl)phenyl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(18-9-5-4-6-16(18)10-11-22(24)25)21-14-12-20(13-15-21)17-7-2-1-3-8-17/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTIWHYHHQCCKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3CC[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
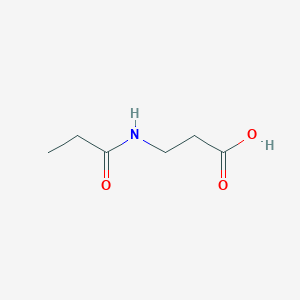
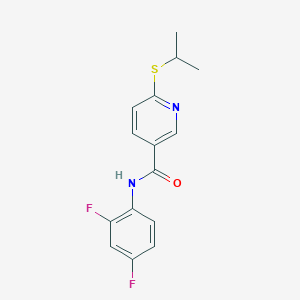
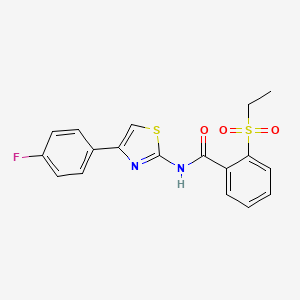

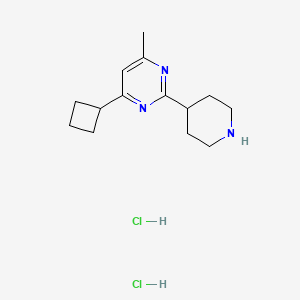


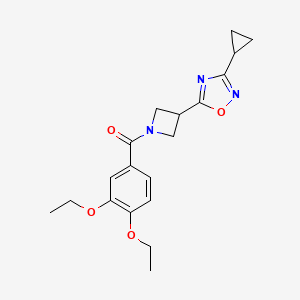


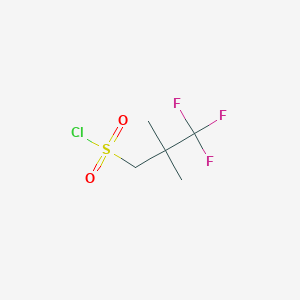
![N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013041.png)
